Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole structure
91219-90-8 structure
Produktname:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
CAS-Nr.:91219-90-8
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD03701547
CID:996083

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
    • (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
    • (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
    • (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
    • 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
    • 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
    • 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
    • 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
    • Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
    • MDL: MFCD03701547
    • Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
    • InChI-Schlüssel: OKIMSBLHXKXTTE-UHFFFAOYSA-N
    • Lächelt: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 209.10500
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 220
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Schmelzpunkt: 45.5-49.5 °C(lit.)
  • Flammpunkt: >230 °F
  • PSA: 48.42000
  • LogP: 1.77010

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26; S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM529244-5g
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
91219-90-8 95%
5g
$606 2022-03-01
TRC
D293975-500mg
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
91219-90-8
500mg
$500.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X27405-1g
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
91219-90-8 95%
1g
¥2063.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M899260-5g
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
91219-90-8 ≥95%
5g
8,257.50 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FN808-250mg
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
91219-90-8 95+%
250mg
1593CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FN808-1g
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
91219-90-8 95+%
1g
2807.0CNY 2021-07-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233482-250mg
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
91219-90-8 95%
250mg
¥883.00 2024-04-25
Aaron
AR00GUAF-1g
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
91219-90-8 95%
1g
$310.00 2025-02-11
1PlusChem
1P00GU23-250mg
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
91219-90-8 95%
250mg
$96.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233482-5g
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
91219-90-8 95%
5g
¥5780.00 2024-04-25

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ;  2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  17 h, rt
Referenz
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
2.1 Reagents: Sodium ;  rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Referenz
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Xu, Bao-cai; et al, Jingxi Huagong, 2004, 21(1), 67-69

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole
, Spain, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  17 h, rt
Referenz
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Acetic anhydride ;  2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  17 h, rt
Referenz
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ;  rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Acetic anhydride ;  2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  17 h, rt
Referenz
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Referenz
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Xu, Bao-cai; et al, Jingxi Huagong, 2004, 21(1), 67-69

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents
, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Identification of two main urinary metabolites of [14C]omeprazole in humans
Renberg, Lars; et al, Drug Metabolism and Disposition, 1989, 17(1), 69-76

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
2,3,5-Trimethylpyridine derivatives
, Japan, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium ;  rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Referenz
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Xu, Bao-cai; et al, Jingxi Huagong, 2004, 21(1), 67-69

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
sfd18773
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung